molecular formula C13H14N2O3 B8188524 4-(4-Oxo-piperidine-1-carbonyl)-benzamide CAS No. 885274-88-4

4-(4-Oxo-piperidine-1-carbonyl)-benzamide

Cat. No.: B8188524
CAS No.: 885274-88-4
M. Wt: 246.26 g/mol
InChI Key: FUSNNUTZRVEACW-UHFFFAOYSA-N
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Description

4-(4-Oxo-piperidine-1-carbonyl)-benzamide is a chemical compound with the molecular formula C13H12N2O2 It is characterized by the presence of a piperidine ring, a benzamide group, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide typically involves the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-piperidine-1-carbonyl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides or piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 4-(4-Oxo-piperidine-1-carbonyl)-benzamide exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that this compound reduced cell viability in small cell lung cancer (SCLC) cell lines at concentrations as low as 15 µM. The mechanism involved increased reactive oxygen species (ROS) levels and alterations in gene expression associated with oxidative stress responses, suggesting its potential as a therapeutic agent against resistant cancer types .

Antimicrobial Properties
The compound is also being investigated for its antimicrobial properties. It has shown promise as an effective agent against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are critically needed .

Synthesis and Structural Insights

The synthesis of this compound has been optimized to enhance yield and purity. The compound can be synthesized through various chemical pathways involving piperidine derivatives and benzamide frameworks, making it a versatile building block for further medicinal chemistry explorations .

Case Study 1: Inhibition of NF-kB in Inflammatory Models

In a murine model of acute lung injury induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction of inflammation markers. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of malondialdehyde, indicating reduced oxidative stress .

Case Study 2: Cytotoxicity in Cancer Cells

A study focusing on SCLC cell lines showed that the compound significantly reduced cell viability at concentrations as low as 15 µM, with treated cells exhibiting increased ROS levels and changes in gene expression related to oxidative stress responses, indicating potential therapeutic applications against resistant cancer types .

Data Summary

Application Effect/Outcome Concentration Tested Reference
Anticancer ActivityReduced cell viability15 µM
Antimicrobial PropertiesEffective against Gram-positive/negative bacteriaVaries
Inhibition of NF-kBDecreased inflammation markersN/A

Mechanism of Action

The mechanism of action of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Oxo-piperidine-1-carbonyl)aniline
  • 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile

Uniqueness

4-(4-Oxo-piperidine-1-carbonyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

4-(4-Oxo-piperidine-1-carbonyl)-benzamide, also known by its CAS number 885274-88-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring with a carbonyl group and a benzamide moiety. Its structure can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound is believed to modulate the activity of specific proteins, leading to various biological effects such as apoptosis in cancer cells and inhibition of cell proliferation.

Antitumor Activity

Research has indicated that derivatives of benzamide compounds, including those with piperidine structures, exhibit significant antitumor activity. For instance, studies have shown that certain piperidine derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (hepatocellular carcinoma) cells. The mechanism involves the modulation of key regulatory proteins like p53 and cyclin-dependent kinases .

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG2TBDInduces apoptosis via p53 pathway
Compound 47HepG20.25Inhibits cyclin B1, induces p21

Antimicrobial Activity

In addition to antitumor properties, compounds similar to this compound have been evaluated for antimicrobial activity. Some studies suggest that these compounds can inhibit the growth of various bacterial and fungal strains, although specific data on this compound's antimicrobial efficacy is limited.

Study on Antitumor Efficacy

A notable study focused on the synthesis and evaluation of N-(piperidine-4-yl)benzamide derivatives demonstrated that modifications in the piperidine structure could enhance biological activity against cancer cells. The study concluded that structural variations significantly impacted the compounds' potency and selectivity .

Mechanistic Insights

Further investigations into the mechanism revealed that the interaction with cell cycle regulators was crucial for the observed antitumor effects. The binding affinity to target proteins was assessed using molecular docking studies, which provided insights into how structural features influence biological activity .

Properties

IUPAC Name

4-(4-oxopiperidine-1-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c14-12(17)9-1-3-10(4-2-9)13(18)15-7-5-11(16)6-8-15/h1-4H,5-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSNNUTZRVEACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265876
Record name 4-[(4-Oxo-1-piperidinyl)carbonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-88-4
Record name 4-[(4-Oxo-1-piperidinyl)carbonyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Oxo-1-piperidinyl)carbonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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